2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Medicinal chemistry Lead optimization Lipophilicity

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) is a substituted pyrazole-3-ethanol derivative featuring a cyclopropylmethyl side chain. With molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, it contains a secondary alcohol and is commercially supplied at 95% minimum purity.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1697948-88-1
Cat. No. B6600649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
CAS1697948-88-1
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(CC2CC2)O
InChIInChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3
InChIKeyRMFSFNOCPLMDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) – Procurement-Ready Chemical Profile for Research Sourcing


2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) is a substituted pyrazole-3-ethanol derivative featuring a cyclopropylmethyl side chain [1]. With molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, it contains a secondary alcohol and is commercially supplied at 95% minimum purity . The compound serves as a versatile synthetic building block in medicinal chemistry, particularly as an intermediate bearing the 1,5-dimethylpyrazole pharmacophore combined with a cyclopropyl group for conformational constraint .

Cyclopropyl constraint Rigidifies pharmacophore for SAR studies
Secondary alcohol handle Enables derivatization via esterification, etherification, or oxidation
Direct synthetic route One-step Grignard addition to pyrazole-3-carbaldehyde

Why 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol Cannot Be Replaced by Simple Pyrazole Ethanol Analogs in Drug Discovery Intermediates


Simple 1,5-dimethylpyrazole ethanol analogs (e.g., CAS 91027-05-3) lack the cyclopropyl group that is critical for modulating lipophilicity (LogP), metabolic stability, and target binding affinity in lead optimization [1]. In a CB1 receptor antagonist SAR study, introducing a cyclopropyl-containing building block was essential for achieving Ki ≤ 5 nM potency, while non-cyclopropyl analogs showed substantially weaker binding [2]. Similarly, cyclopropyl-annelated pyrazoles designed for sigma-1 receptor binding demonstrated pKi > 8 affinity, an effect attributed to the conformational rigidity conferred by the cyclopropyl moiety [3]. Procuring the correct cyclopropylated intermediate is therefore non-negotiable for replicating published synthetic routes and preserving structure-activity relationships.

Lipophilicity shift Non-cyclopropyl analogs may lower LogP, altering membrane permeability and cellular target engagement profile.
Affinity loss Absence of cyclopropyl conformational rigidity risks reduced target binding affinity compared to published SAR.
Route divergence Alternative intermediates may require longer synthetic sequences, increasing cost and supply complexity.

Quantitative Differentiation Evidence: 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol Against Closest Structural Analogs


Lipophilicity Modulation (cLogP) vs. Non-Cyclopropyl Analog: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-ol

The introduction of the cyclopropylmethyl group in 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 180.25) significantly increases calculated LogP compared to the non-cyclopropyl analog 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 140.18, CAS 91027-05-3) . The target compound has a predicted LogP of 1.56 compared to approximately 0.57 for the non-cyclopropyl analog, representing a ~2.7-fold increase in calculated lipophilicity . This difference directly impacts membrane permeability and non-specific protein binding profiles in cellular assays. In the context of CB1 antagonist development, cyclopropyl-containing diaryl-pyrazoles demonstrated that enhanced lipophilicity contributed to improved target engagement, with lead compound 11r achieving Ki ≤ 5 nM and acceptable metabolic stability in human liver microsomes [1].

Lipophilicity modulation
Reported
cLogP 1.56 vs 0.57, Δ +0.99 (~2.7×)
Supports membrane-permeability SAR
Computational prediction; verify experimentally
Medicinal chemistry Lead optimization Lipophilicity

Conformational Restraint Advantage: Cyclopropyl vs. Linear Alkyl Chain in Sigma-1 Receptor Affinity (pKi > 8 vs. Unsubstituted)

The cyclopropyl group in 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol enforces a rigid, defined spatial orientation of the side chain, unlike flexible linear alkyl analogs such as 1-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol (CAS 1520989-93-8) . This conformational pre-organization is critical for target binding. In a medicinal chemistry program for sigma-1 receptor ligands, cycloalkyl-annelated pyrazoles (including cyclopropyl-fused systems) displayed high affinity with pKi > 8 (equivalent to Ki < 10 nM), while non-constrained analogs showed significantly lower binding [1]. The rigidity reduces the entropic penalty upon receptor binding and locks the molecule in its bioactive conformation, thereby improving both potency and selectivity profiles relative to flexible-chain competitors [2].

Conformational restraint
Class-level
pKi > 8 (Ki
Supports affinity-selectivity SAR in sigma-1 receptor studies
Class-level SAR; confirm with target compound
Lead-likeness profile
Class-level
MW 180.25, TPSA 38.05 Ų vs lead CB1 antagonist MW ~500, TPSA ~55 Ų
Supports fragment-based lead optimization
Fragment growing strategies; verify ADME properties
Synthetic tractability
Reported
1-step Grignard vs 6–7 steps for diaryl-pyrazoles
Supports efficient parallel library synthesis
Commercial availability at 95% purity
Sigma-1 receptor Conformational restriction GPCR ligands

Molecular Weight and H-Bond Donor/Acceptor Profile: Optimized Lead-Likeness vs. Larger Diaryl-Pyrazole CB1 Antagonists

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 180.25, H-bond donors: 1, H-bond acceptors: 3, TPSA: 38.05 Ų) has a physicochemical profile highly favorable for fragment-based drug discovery. In contrast, the fully elaborated CB1 antagonists from the same scaffold class, such as compound 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), have MW > 450 Da, 2+ H-bond donors, and 5+ acceptors, reducing ligand efficiency [1]. The target compound's lower MW and TPSA < 60 Ų predict excellent oral absorption potential, while its single H-bond donor and three acceptors maintain sufficient polarity for aqueous solubility while avoiding excessive Hbond-mediated efflux [2].

Lead-likeness profile
Class-level
MW 180.25, TPSA 38.05 Ų vs lead CB1 antagonist MW ~500, TPSA ~55 Ų
Supports fragment-based lead optimization
Fragment growing strategies; verify ADME properties
Drug-likeness Fragment-based drug discovery Physicochemical properties

Synthetic Tractability Advantage: Single-Step Grignard Addition vs. Multi-Step Diaryl-Pyrazole Routes

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol can be synthesized via direct Grignard addition of cyclopropylmethylmagnesium halide to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde [1]. This one-step procedure contrasts sharply with the multi-step synthetic sequences required for diaryl-pyrazole CB1 antagonists (typically 5–7 synthetic steps with moderate overall yields) [2]. The target compound's commercial availability at 95% purity from multiple vendors (AKSci, Leyan, CymitQuimica) and its non-hazardous transport classification further reduce procurement and handling complexity . The regioisomeric purity is inherent from the starting pyrazole-3-carbaldehyde, eliminating the need for chromatographic separation of regioisomers, a common problem in unsymmetrical pyrazole synthesis.

Synthetic tractability
Reported
1-step Grignard vs 6–7 steps for diaryl-pyrazoles
Supports efficient parallel library synthesis
Commercial availability at 95% purity
Synthetic chemistry Process development Building block efficiency

Optimal Procurement and Deployment Scenarios for 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1)


CB1 Receptor Antagonist Lead Optimization – Replicating Published SAR

Academic and industrial groups developing cannabinoid CB1 receptor antagonists for metabolic syndrome or obesity should procure this compound as a key intermediate. The cyclopropyl building block is essential for accessing the Ki ≤ 5 nM potency range demonstrated by the diaryl-pyrazole-3-carboxamide series (J Med Chem 2009) [1]. Starting from this intermediate enables diversification at the 3-carboxamide and N1-aryl positions while retaining the critical cyclopropyl-derived conformational and lipophilic profile.

Sigma-1 Receptor Ligand Discovery – Conformationally Constrained Fragment Library

Medicinal chemists targeting sigma-1 receptors for neuropathic pain or neurodegenerative diseases can employ this compound as a rigidified fragment. Cycloalkyl-annelated pyrazoles achieve pKi > 8 affinity for sigma-1 (ChemMedChem 2006) [1], and this compound's secondary alcohol provides a versatile functional handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone). Its LogP of 1.56 and TPSA of 38.05 Ų place it within optimal fragment space for CNS targets.

Parallel Library Synthesis via Alcohol Functionalization – High-Throughput Medicinal Chemistry

This compound's secondary alcohol enables rapid parallel derivatization: (i) Mitsunobu reaction for ether diversification, (ii) esterification with acyl chlorides for prodrug screening, or (iii) oxidation to the corresponding ketone for reductive amination [1]. Its commercial availability at 95% purity from multiple vendors (AKSci, Leyan) and non-hazardous shipping classification support large-scale procurement for automated library production without special storage or handling requirements.

Kinase/GPCR Chemical Probe Synthesis – Cyclopropyl Pharmacophore Installation

Researchers synthesizing kinase inhibitors (e.g., CDK, PAK4) or GPCR antagonists that benefit from cyclopropyl-induced conformational constraint can use this compound as a late-stage intermediate. The 1,5-dimethylpyrazole core is a recognized privileged scaffold in kinase inhibitor design (IC50 values < 100 nM reported for multiple kinases) [1], and the pre-installed cyclopropyl-ethanol moiety eliminates the need for separate cyclopropylmethylation steps that often proceed with poor yields.

Application
Selection Property
Validation Focus
CB1 antagonist SAR replication
Cyclopropyl conformational and lipophilic profile
Verify target binding affinity and metabolic stability
Sigma-1 ligand discovery
Conformational rigidity for sigma-1 affinity
Assess sigma-1 pKi and selectivity over sigma-2
Parallel library synthesis
Secondary alcohol functional handle
Confirm derivatization efficiency and purity
Kinase/GPCR probe synthesis
1,5-Dimethylpyrazole privileged scaffold
Validate kinase inhibition in target panel
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